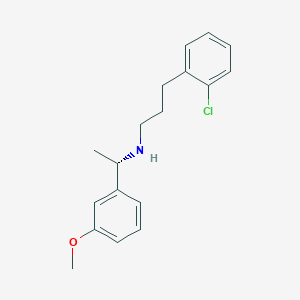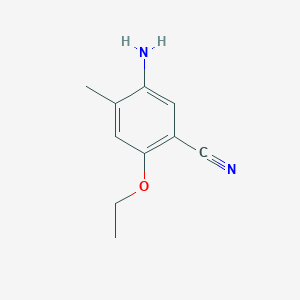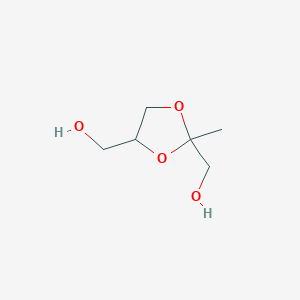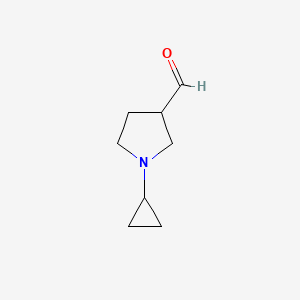
1-Cyclopropylpyrrolidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropylpyrrolidine-3-carbaldehyde is a chemical compound that features a cyclopropyl group attached to a pyrrolidine ring, with an aldehyde functional group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylpyrrolidine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile like an olefin . This method allows for regio- and stereoselective formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: 1-Cyclopropylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic addition to the aldehyde.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Cyclopropylpyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Cyclopropylpyrrolidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Pyrrolidine-3-carbaldehyde: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
Cyclopropylamine: Contains a cyclopropyl group but lacks the aldehyde functionality, leading to different chemical behavior.
Cyclopropylpyrrolidine: Similar structure but without the aldehyde group, affecting its reactivity and applications.
Uniqueness: 1-Cyclopropylpyrrolidine-3-carbaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functionality, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-cyclopropylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c10-6-7-3-4-9(5-7)8-1-2-8/h6-8H,1-5H2 |
InChI 键 |
URSSLZKYOVUUOS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CCC(C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)
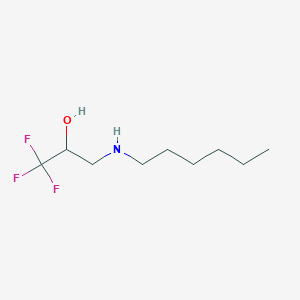
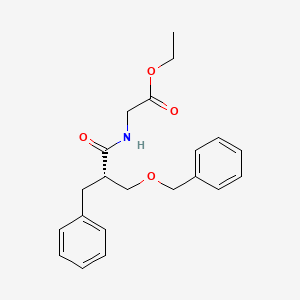

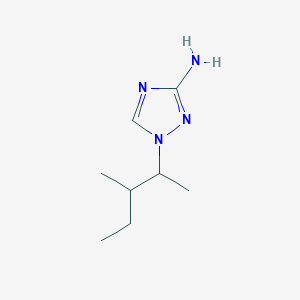
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
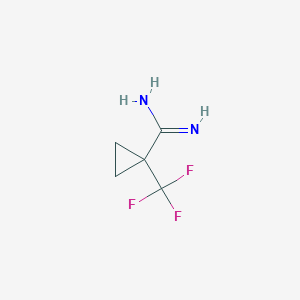
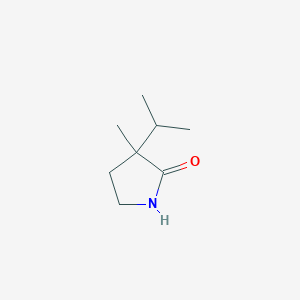
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)
